molecular formula C18H28ClNO3 B11559155 decyl N-(3-chloro-4-methoxyphenyl)carbamate

decyl N-(3-chloro-4-methoxyphenyl)carbamate

Cat. No.: B11559155
M. Wt: 341.9 g/mol
InChI Key: MPYXGCDXOYEDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl N-(3-chloro-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a decyl group, a 3-chloro-4-methoxyphenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl N-(3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of decyl alcohol with 3-chloro-4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

Decyl alcohol+3-chloro-4-methoxyphenyl isocyanateDecyl N-(3-chloro-4-methoxyphenyl)carbamate\text{Decyl alcohol} + \text{3-chloro-4-methoxyphenyl isocyanate} \rightarrow \text{this compound} Decyl alcohol+3-chloro-4-methoxyphenyl isocyanate→Decyl N-(3-chloro-4-methoxyphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Decyl N-(3-chloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Decyl N-(3-chloro-4-methoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Decyl N-(3-chloro-4-methylphenyl)carbamate
  • Decyl N-(3-chloro-4-ethoxyphenyl)carbamate
  • Decyl N-(3-chloro-4-hydroxyphenyl)carbamate

Uniqueness

Decyl N-(3-chloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C18H28ClNO3

Molecular Weight

341.9 g/mol

IUPAC Name

decyl N-(3-chloro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C18H28ClNO3/c1-3-4-5-6-7-8-9-10-13-23-18(21)20-15-11-12-17(22-2)16(19)14-15/h11-12,14H,3-10,13H2,1-2H3,(H,20,21)

InChI Key

MPYXGCDXOYEDKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.